

# Technical Support Center: Purification of Nicotinic Acid to U.S.P. Grade

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## Compound of Interest

Compound Name: 2-Carbamoylpyridine-3-carboxylic acid

Cat. No.: B186363

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying nicotinic acid (niacin) to meet the stringent requirements of the United States Pharmacopeia (U.S.P.). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

## U.S.P. Grade Nicotinic Acid Specifications

To be classified as U.S.P. grade, nicotinic acid must meet specific criteria for purity, identity, and the presence of impurities. The following table summarizes these key specifications.

Parameter	U.S.P. Specification
Assay (dried basis)	99.0% - 101.0% <a href="#">[1]</a> <a href="#">[2]</a>
Assay (titrimetric, dried basis)	99.5% - 100.5% <a href="#">[3]</a>
Assay (HPLC, dried basis)	98.0% - 102.0% <a href="#">[3]</a>
Loss on Drying	Not more than 1.0% <a href="#">[3]</a>
Residue on Ignition (Sulfated Ash)	Not more than 0.1% <a href="#">[3]</a>
Chloride	Not more than 0.02%
Sulfate	Not more than 0.02%
Heavy Metals	Not more than 20 ppm
Related Substances	Passes test <a href="#">[3]</a>
pH (0.2 g in 20 mL of water)	3.0 - 4.0
Appearance	White crystals or crystalline powder
Solubility	Sparingly soluble in water; slightly soluble in ethanol

## Troubleshooting Guide

This guide addresses common issues encountered during the purification of nicotinic acid.

► **Problem: The recrystallized nicotinic acid is yellow or off-white.**

Possible Cause: The presence of colored impurities, often chromophores, which are common in crude nicotinic acid synthesized via oxidation of pyridine compounds.[\[4\]](#)

Solution:

- Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal (e.g., 0.5 grams per 25 grams of nicotinic acid) to the hot, dissolved solution.[\[4\]](#) Boil the solution with the charcoal for a few minutes, then perform a hot gravity filtration to

remove the charcoal, which adsorbs the colored impurities. Be aware that using an excessive amount of charcoal can reduce your final yield.[\[5\]](#)

- Melt Purification (for crude, yellow acid): A patented method involves melting the crude, yellow nicotinic acid and holding it in a molten state (e.g., 235-250°C) for at least two minutes. This process helps to destroy the yellow chromophore. The resulting tan-colored solid can then be purified by a single recrystallization from water with activated carbon to yield a colorless product.[\[4\]](#)

► **Problem: The product "oils out" instead of crystallizing during cooling.**

Possible Cause:

- Rapid Cooling: If the solution is cooled too quickly, the compound may come out of solution as a liquid (an oil) rather than forming a stable crystal lattice.[\[5\]](#)
- High Impurity Level: A significant concentration of impurities can depress the melting point of the mixture, leading to the formation of an oil instead of solid crystals.[\[5\]](#)
- Solvent Issues: The chosen solvent may not be ideal, or the solution may be too concentrated.

Solution:

- Reheat and Cool Slowly: Reheat the solution until the oil completely dissolves. If necessary, add a small amount of additional hot solvent to ensure complete dissolution.[\[5\]](#) Allow the flask to cool slowly and undisturbed to room temperature before moving it to an ice bath.
- Induce Crystallization: If crystals do not form upon slow cooling, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure nicotinic acid.
- Pre-purification: If high impurity levels are suspected, consider a preliminary purification step, such as a charcoal treatment, before the final recrystallization.[\[5\]](#)

► **Problem: The final product fails the U.S.P. heavy metals test.**

Possible Cause: Contamination from reagents, equipment, or the starting materials used in the synthesis. The traditional U.S.P. <231> test was a colorimetric procedure for metals like lead, mercury, and cadmium.[6][7][8][9] Modern U.S.P. standards (<232> and <233>) require more specific and sensitive spectroscopic methods (e.g., ICP-MS).[7]

Solution:

- **Use High-Purity Reagents:** Ensure that all reagents (solvents, acids, bases) are of high purity and low in heavy metal content.
- **Chelation:** In some cases, treatment with a chelating agent can help to sequester and remove heavy metal ions from a solution. Natural chelators include alpha-lipoic acid and N-Acetyl Cysteine (NAC).[10] Pharmaceutical chelating agents like DMSA may also be considered, though this adds complexity to the purification process.[11][12]
- **Equipment Check:** Ensure that reactors and other equipment are not leaching metal contaminants into the product stream.

► **Problem: The yield of pure nicotinic acid is low.**

Possible Cause:

- **Excessive Solvent Use:** Using too much solvent during recrystallization will cause a significant portion of the product to remain dissolved in the mother liquor upon cooling.[5]
- **Premature Crystallization:** Crystals may form during a hot filtration step if the apparatus is not adequately pre-heated, leading to product loss on the filter paper.[5]
- **Incomplete Crystallization:** Not allowing the solution to cool sufficiently before filtration will result in a lower yield.[5]
- **Multiple Recrystallizations:** While sometimes necessary, each recrystallization step will inevitably lead to some loss of material.[4]

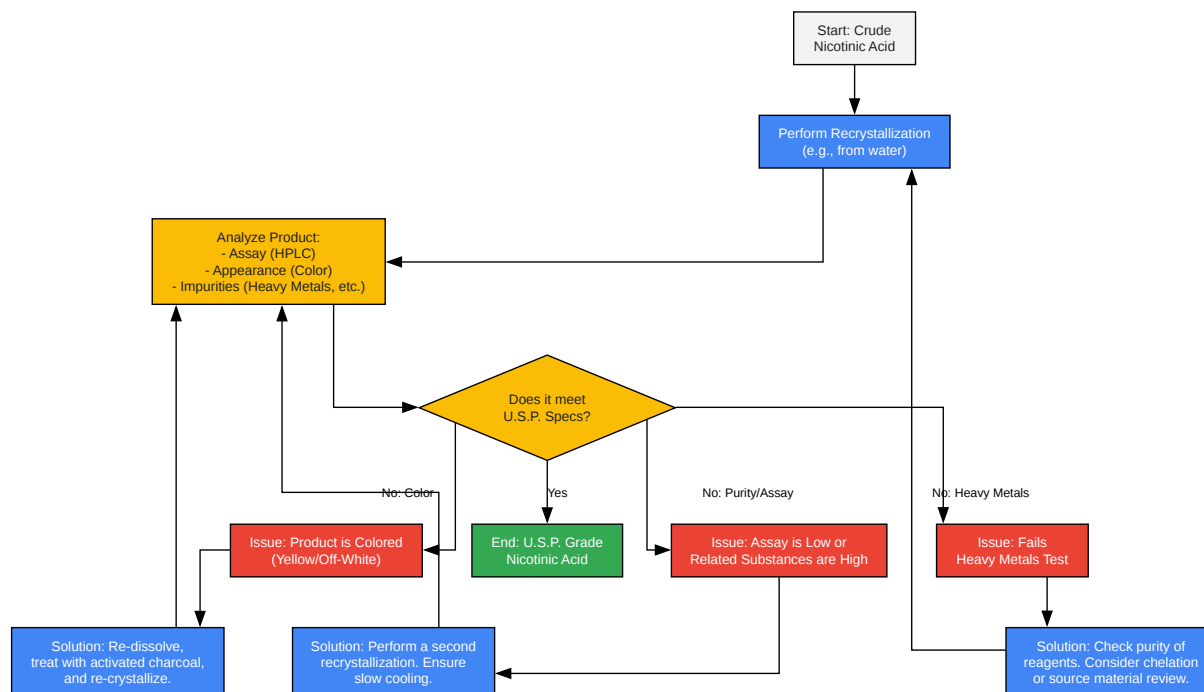
Solution:

- **Use Minimal Hot Solvent:** During recrystallization, add just enough hot solvent to fully dissolve the crude nicotinic acid.[5]

- **Pre-heat Filtration Apparatus:** When performing a hot gravity filtration, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely.
- **Maximize Cooling Time:** Allow the solution to cool slowly to room temperature, and then place it in an ice bath to ensure maximum precipitation before collecting the crystals.<sup>[5]</sup>

## Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of nicotinic acid to meet U.S.P. grade.



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Troubleshooting workflow for nicotinic acid purification.

## Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing nicotinic acid? A1: Water is the most commonly used and preferred solvent for recrystallizing nicotinic acid due to its low cost, safety, and effectiveness.<sup>[4]</sup> Nicotinic acid is sparingly soluble in cold water but its solubility increases

significantly in hot water. Ethanol and mixtures of ethanol and water can also be used.<sup>[4]</sup> The solubility in dimethyl sulfoxide (DMSO) is notably high, while it is less soluble in solvents like acetonitrile and diethyl ether.<sup>[13][14]</sup>

Q2: How can I be sure all the solvent is removed to pass the "Loss on Drying" test? A2: After filtering the purified crystals, wash them with a small amount of cold solvent to remove any remaining impurities from the mother liquor. Then, dry the crystals thoroughly. This can be achieved by air drying, followed by drying in a vacuum oven at a specified temperature (e.g., 105°C for 1 hour) until a constant weight is achieved.<sup>[3]</sup>

Q3: My crude nicotinic acid is from the oxidation of 3-picoline. What specific impurities should I be concerned about? A3: When synthesizing nicotinic acid from 3-picoline, potential impurities can include unreacted 3-picoline, as well as various pyridine derivatives and related compounds that may arise from the synthesis process.<sup>[15]</sup> It is also important to test for residual catalysts or reagents used in the oxidation.

Q4: The U.S.P. chapter on heavy metals <231> has been replaced. What does this mean for testing? A4: The older U.S.P. General Chapter <231> was a qualitative, color-based test that lacked specificity and sensitivity for certain metals.<sup>[7]</sup> It has been superseded by Chapters <232> 'Elemental Impurities—Limits' and <233> 'Elemental Impurities—Procedures'. These new standards require quantitative analysis of specific elemental impurities using modern instrumental techniques like Inductively Coupled Plasma (ICP-MS or ICP-OES), which are far more specific and sensitive.<sup>[7]</sup>

## Experimental Protocols

### Protocol 1: Recrystallization of Nicotinic Acid from Water

This protocol is suitable for general purification and removal of soluble impurities.

Materials:

- Crude nicotinic acid
- Deionized water

- Activated charcoal (optional, for colored impurities)
- Erlenmeyer flask
- Hot plate with stirring capability
- Büchner funnel and filter flask
- Filter paper

Procedure:

- **Dissolution:** Place the crude nicotinic acid in an Erlenmeyer flask. For every 1 gram of nicotinic acid, add approximately 50-60 mL of deionized water. (Note: Solubility is ~1.8 g/100 mL at 25°C and increases with temperature).
- **Heat the mixture** on a hot plate with stirring. Bring the solution to a boil to ensure all the nicotinic acid dissolves. Add the minimum amount of boiling water necessary for complete dissolution.
- **(Optional) Decolorization:** If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes while stirring.
- **Hot Gravity Filtration:** If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a separate flask and a funnel with fluted filter paper to prevent premature crystallization. Pour the hot solution through the filter paper to remove the impurities.
- **Crystallization:** Cover the flask containing the clear filtrate and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
- **Isolation of Crystals:** Collect the purified crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals on the filter with a small amount of ice-cold deionized water to rinse away any remaining soluble impurities.



- Drying: Transfer the crystals to a watch glass and allow them to air dry, then dry in an oven at 105°C for one hour, or until a constant weight is achieved.[3]

## Protocol 2: Purification via pH Swing Crystallization

This method leverages the pH-dependent solubility of nicotinic acid to achieve purification. Nicotinic acid is significantly more soluble at higher pH values (as sodium nicotinate) than at its isoelectric point.

Materials:

- Crude nicotinic acid or a solution of sodium nicotinate
- Sodium hydroxide (NaOH) solution (e.g., 1M)
- Hydrochloric acid (HCl) solution (e.g., 1M)
- Deionized water
- pH meter
- Stirring plate and stir bar

Procedure:

- Dissolution: Dissolve the crude nicotinic acid in deionized water by adding NaOH solution dropwise until the pH is above 7 and all the solid has dissolved, forming sodium nicotinate.
- (Optional) Filtration: If any insoluble impurities are present, filter the alkaline solution.
- Precipitation: While stirring the solution, slowly add HCl solution dropwise. Monitor the pH continuously. As the pH decreases, the solubility of nicotinic acid will decrease, and it will begin to precipitate.
- Crystallization: Adjust the pH to approximately 3.0-4.0, which is near the isoelectric point of nicotinic acid, to achieve maximum precipitation.[16]

- Maturation: Allow the slurry to stir for a period (e.g., 1 hour) to allow for crystal growth and maturation.
- Isolation, Washing, and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry as described in Protocol 1.

## Quantitative Data

### Solubility of Nicotinic Acid

The solubility of nicotinic acid in various solvents is crucial for designing effective crystallization protocols.

Solvent	Temperature (°C)	Solubility ( g/100g of solvent)
Water	25	~1.8
100	~10.0	
Ethanol	25	~1.1
Diethyl Ether	25	~0.1
Dimethyl Sulfoxide (DMSO)	25	~29.0

(Data compiled from various sources, including[\[13\]](#)[\[14\]](#))

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